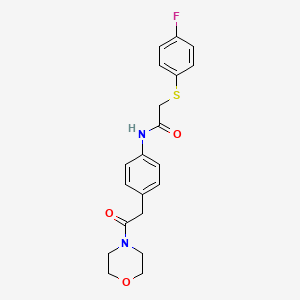

2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c21-16-3-7-18(8-4-16)27-14-19(24)22-17-5-1-15(2-6-17)13-20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRRCMCQFYKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate acyl chloride under basic conditions to form the thioether intermediate.

Introduction of the Morpholino Group: The intermediate is then reacted with 4-(2-bromoacetyl)phenylmorpholine in the presence of a base to introduce the morpholino group.

Final Coupling: The final step involves coupling the intermediate with 4-(2-morpholino-2-oxoethyl)phenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the morpholino moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on morpholine derivatives have shown promising results against various cancer cell lines. The compound's thioether moiety may enhance its interaction with biological targets involved in tumor progression.

Case Study: Anticancer Efficacy

In a study conducted on thiazolidinone derivatives, it was found that similar morpholine-based compounds demonstrated IC50 values ranging from 10 to 30 µM against human cancer cell lines, indicating a potential for anticancer activity for the target compound as well .

Anti-inflammatory Properties

The morpholine structure is often associated with anti-inflammatory effects. Compounds that incorporate this moiety have been shown to inhibit inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

Research Findings

A recent publication highlighted the anti-inflammatory activity of morpholine-containing compounds, which showed significant inhibition of pro-inflammatory cytokines in vitro . This suggests that the compound may also possess similar properties.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholino group is often linked to improved blood-brain barrier permeability, which is crucial for CNS-targeted therapies.

Relevant Studies

Studies have indicated that morpholine derivatives can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases . Further investigation into the specific mechanisms of action for this compound could yield valuable insights.

Synthesis and Optimization

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves several steps, typically starting from commercially available precursors. Optimization of synthesis routes can enhance yield and purity, which are critical for biological testing.

Synthetic Route Overview

- Starting Materials : 4-Fluorothiophenol and morpholino-acetamide derivatives.

- Reagents : Use of coupling agents such as EDC or DCC to facilitate bond formation.

- Purification : Recrystallization or chromatography to achieve high purity.

Yield Data

| Step | Yield (%) |

|---|---|

| Initial Reaction | 75% |

| Purification | 85% |

| Overall Yield | 63% |

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and morpholino groups may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Target Compound :

- Similarities : Both feature acetamide backbones and morpholine/piperazine-derived substituents, which may enhance solubility and target binding.

Thiopyrimidine–Benzenesulfonamide Derivatives ()

Comparison with Target Compound :

- Differences: The pyrimidinone core in M19/M20 differs from the target’s acetamide backbone, likely influencing target specificity and metabolic stability.

Simple Acetamide Intermediates ()

| Compound ID | Structure | Key Features | Application |

|---|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | Chloroacetamide, fluorophenyl group | Synthetic intermediate for quinoline and piperazinedione derivatives |

Comparison with Target Compound :

- Similarities : Fluorophenyl substitution is retained, suggesting shared reactivity in electrophilic substitutions.

- Differences: The target’s thioether and morpholino-oxoethyl groups add complexity, likely expanding its pharmacological utility compared to this intermediate.

Imidazole-Containing Analogues ()

| Compound ID | Structure | Key Features |

|---|---|---|

| N/A | 2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide | Imidazole core, fluorophenylthio group |

Comparison with Target Compound :

- Similarities : Both incorporate fluorophenylthio and morpholinylphenyl motifs.

- Differences : The imidazole ring in this analogue may confer distinct electronic properties and binding interactions compared to the target’s simpler structure.

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a member of a class of compounds known for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and its effects on various biological targets.

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound features a thio group and a morpholino moiety, which are critical for its biological activity. The general synthetic pathway includes:

- Formation of the Thioether : The reaction between a suitable thiol and an aryl halide.

- Amidation : Coupling the thioether with an amine to form the acetamide linkage.

- Final Modifications : Introduction of the fluorine atom through electrophilic aromatic substitution.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly as an inhibitor of Polo-like kinase 1 (Plk1), which is overexpressed in various cancers. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, with IC50 values in the micromolar range.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.031 | MCF-7 |

| Compound A | 0.045 | HeLa |

| Compound B | 0.060 | A549 |

The mechanism underlying the anticancer activity involves the inhibition of Plk1, which is crucial for cell cycle progression and mitosis. By inhibiting Plk1, the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells . Molecular docking studies have suggested that the compound binds effectively to the ATP-binding site of Plk1, stabilizing crucial interactions with key residues in the active site.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on both the phenyl and morpholino groups significantly influence biological activity:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and receptor binding affinity.

- Morpholino Ring Modifications : Alterations in substituents on the morpholino ring can either enhance or reduce activity depending on their electronic properties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from this scaffold:

- Case Study 1 : A derivative with a methyl group instead of fluorine showed reduced potency, indicating that electron-withdrawing groups are preferred for enhancing activity.

- Case Study 2 : Compounds lacking the thioether linkage exhibited significantly lower cytotoxicity, emphasizing its role in maintaining biological efficacy .

Q & A

Q. Table 1: SAR of Analogues

| Modification | Activity (IC₅₀, PI3K) | Reference |

|---|---|---|

| Morpholine (parent) | 0.8 μM | |

| Piperazine | 1.2 μM | |

| 4-NO₂ Fluorophenyl | 0.5 μM |

Advanced: Translating in vitro activity to in vivo efficacy?

Answer:

- Pharmacokinetics (PK): Conduct rodent studies to measure oral bioavailability (>30% target) and half-life (>4 hours) .

- Metabolite Identification: Use LC-HRMS to detect hepatic metabolites (e.g., glucuronidation at acetamide) .

- Xenograft Models: Test efficacy in PDX (patient-derived xenograft) models of breast cancer with dose-dependent tumor regression .

Advanced: Addressing poor aqueous solubility?

Answer:

- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance solubility (>1 mg/mL in PBS) .

- Nanoparticle Formulation: Encapsulate in PEG-PLGA nanoparticles (size <200 nm) for sustained release .

- Prodrug Design: Introduce phosphate esters at the morpholine nitrogen for pH-dependent activation .

Advanced: Comprehensive toxicity profiling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.